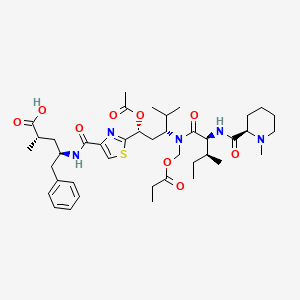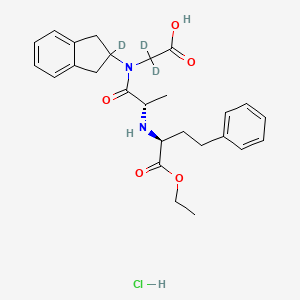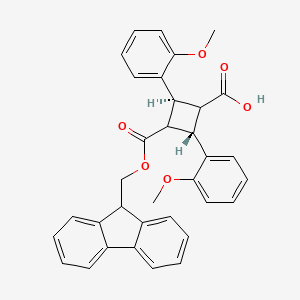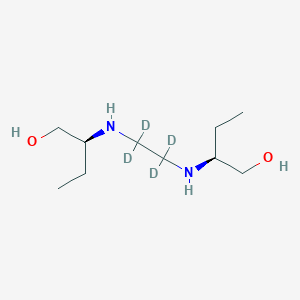
Ethambutol-d4 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethambutol-d4 is a deuterated form of ethambutol, an antimycobacterial agent primarily used in the treatment of tuberculosis. The deuterium atoms in Ethambutol-d4 replace the hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and drug metabolism research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethambutol can be synthesized through several methods. One common method involves the condensation of (S)-2-aminobutanol with 1,2-dichloroethane in the presence of sodium hydroxide . Another method includes the reduction of the ethyl ester of L-2-aminobutyric acid hydrochloride using Raney nickel and platinum oxide catalysts to produce (S)-2-aminobutanol, which is then reacted with 1,2-dichloroethane .
Industrial Production Methods
Industrial production of ethambutol typically involves the condensation reaction of (S)-2-aminobutanol and 1,2-dichloroethane in a low-boiling organic solvent. The process is designed to be safe, stable, and cost-effective, making it highly valuable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethambutol undergoes various chemical reactions, including:
Oxidation: Ethambutol can be oxidized under specific conditions to form different derivatives.
Substitution: It can undergo substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide and halogenated compounds are commonly used.
Major Products Formed
The major products formed from these reactions include various ethambutol derivatives, which can be useful in further scientific research and drug development .
Scientific Research Applications
Ethambutol-d4 is extensively used in scientific research, particularly in:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic pathways and interactions of ethambutol in biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of ethambutol in the treatment of tuberculosis.
Industry: Developing new formulations and delivery methods for antimycobacterial agents
Mechanism of Action
Ethambutol-d4 exerts its effects by inhibiting the enzyme arabinosyl transferase, which is involved in the polymerization of arabinose into arabinan and arabinogalactan, essential components of the mycobacterial cell wall. This inhibition disrupts the formation of the cell wall, leading to the bacteriostatic effect of the compound .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: Another first-line antituberculosis drug that inhibits mycolic acid synthesis.
Rifampin: An antibiotic that inhibits bacterial RNA synthesis.
Pyrazinamide: A prodrug that disrupts mycobacterial cell membrane metabolism and transport functions.
Uniqueness
Ethambutol-d4 is unique due to its deuterium atoms, which provide distinct advantages in scientific research, particularly in studies involving drug metabolism and pharmacokinetics. The deuterium atoms can help in tracing the metabolic pathways and understanding the drug’s behavior in the body .
Properties
Molecular Formula |
C10H24N2O2 |
|---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2 |
InChI Key |
AEUTYOVWOVBAKS-WEJHBSKUSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N[C@@H](CC)CO)N[C@@H](CC)CO |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
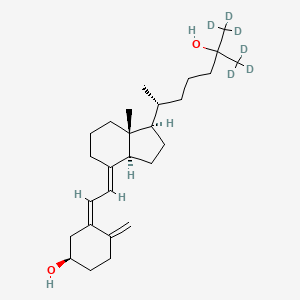

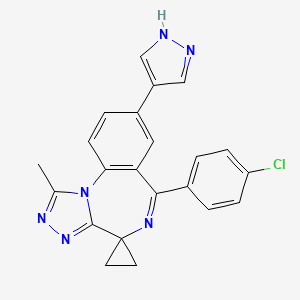
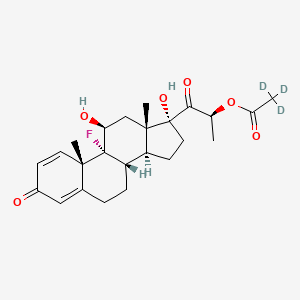
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)
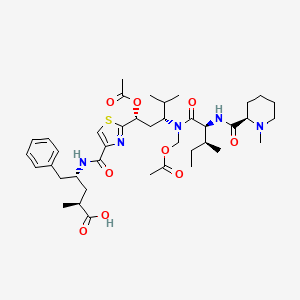
![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
